molecular formula C21H21ClN2O3S B2604006 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide CAS No. 898458-71-4

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide

Cat. No. B2604006
CAS RN: 898458-71-4
M. Wt: 416.92
InChI Key: FLRMLHZIZUFJLR-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H21ClN2O3S and its molecular weight is 416.92. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Structural Studies

  • Intramolecular Interactions and Crystal Structure

    Compounds similar to 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide exhibit notable intramolecular interactions and structural features. For instance, a related compound, N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide, displays intramolecular N—H⋯O=S interactions, as well as intermolecular N—H⋯O=C hydrogen bonds, forming hydrogen-bonded chains in its crystal structure (Gelbrich, Haddow, & Griesser, 2011).

  • X-Ray Characterization and Theoretical Study

    The X-ray characterization and theoretical study of derivatives of furan and benzenesulfonamide show the importance of intermolecular interactions, such as F⋯O interactions, in the solid state. These interactions contribute significantly to the crystal packing and stability of such compounds (Grudova et al., 2020).

  • Synthesis and Structural Analysis

    Synthesis methods for related compounds have been explored, with a focus on the structural aspects and intermolecular interactions in their crystal forms. This research aids in understanding the chemical behavior and potential applications of such compounds in various fields (Bats, Frost, & Hashmi, 2001).

Biological Activity and Applications

  • Antimicrobial Activity

    Some derivatives of benzenesulfonamide, similar in structure to the queried compound, have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the development of new antimicrobial agents and explore the therapeutic potential of such compounds (Biointerface Research in Applied Chemistry, 2019).

  • Carbonic Anhydrase Inhibitors

    Research into derivatives of benzenesulfonamides, including those similar to the queried compound, has revealed their potential as inhibitors of human carbonic anhydrases, which are important in various physiological processes. This has implications for the development of drugs targeting these enzymes (Bruno et al., 2017).

  • Antitumor Agents

    Novel tetrahydroquinoline derivatives bearing a benzenesulfonamide moiety have been explored as antitumor agents. Such research is crucial in the development of new treatments for cancer, highlighting the potential therapeutic applications of these compounds (Alqasoumi et al., 2010).

properties

IUPAC Name

4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRMLHZIZUFJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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